REACTION_CXSMILES
|
O[C:2]1([C:12]2[C:21]([OH:22])=[CH:20][C:15]3[O:16][CH2:17][CH2:18][O:19][C:14]=3[CH:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:11].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[OH:22][C:21]1[C:12]([CH:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[NH:4][C:3]2=[O:11])=[CH:13][C:14]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:20]=1
|
Name
|
3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
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Quantity
|
92 kg
|
Type
|
reactant
|
Smiles
|
OC1(C(NC2=CC=CC=C12)=O)C1=CC2=C(OCCO2)C=C1O
|
Name
|
four
|
Quantity
|
23 kg
|
Type
|
solvent
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
107.2 kg
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
105.1 kg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
489.4 kg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −5-0° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 0° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to 18-20° C.
|
Type
|
STIRRING
|
Details
|
stirred for a further 6.5 h
|
Duration
|
6.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure at a temperature <30° C
|
Type
|
ADDITION
|
Details
|
Methyl tert-butyl ether (139.8 kg) was added to the residue at 15-20° C.
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated to near-dryness under reduced pressure at a temperature <35° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered in
|
Type
|
FILTRATION
|
Details
|
a centrifugal filter
|
Type
|
ADDITION
|
Details
|
a 2000 L reactor was charged with the filter cake
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 10-15° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered in a centrifugal filter
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried under reduced pressure at 40-50° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 kg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |